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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC 1046, also known as

Calcipotriol Impurity A. The document details its chemical properties, its role as a ligand for the

Vitamin D Receptor (VDR), and relevant experimental methodologies for its study.

Core Compound Data: MC 1046
MC 1046 is recognized as a primary impurity and metabolite of Calcipotriol, a synthetic analog

of Vitamin D3 used in the treatment of psoriasis.[1][2] Understanding the properties of MC 1046
is crucial for the quality control of Calcipotriol drug products and for comprehending its potential

biological activities.
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Property Value Source

Systematic Name

(5Z,7E,22E)-24-Cyclopropyl-

1α,3β-dihydroxy-9,10-

secochola-5,7,10(19),22-

tetraen-24-one

[3]

Synonyms
Calcipotriol EP Impurity A, 24-

Oxo Calcipotriol
[3][4]

CAS Number 126860-83-1 [1]

Molecular Formula C27H38O3 [5]

Molecular Weight 410.59 g/mol [1]

Appearance Off-White Solid Pharmaffiliates

Storage
2-8°C, protect from light,

sealed
[1]

Solubility
Soluble in Methanol (MeOH),

Dimethyl sulfoxide (DMSO)
[4]

Biological Activity and Signaling Pathway
MC 1046 functions as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear

receptor superfamily of transcription factors.[1][2] The VDR is a key mediator of the biological

effects of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its analogs.

Vitamin D Receptor (VDR) Signaling Pathway
The canonical VDR signaling pathway is initiated by the binding of a ligand, such as MC 1046,

to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR,

leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR

complex translocates to the nucleus.

Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as

Vitamin D Responsive Elements (VDREs) located in the promoter regions of target genes. This

binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the
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transcription of these genes. The downstream effects of VDR activation are diverse, influencing

processes such as cell proliferation and differentiation, immune response, and calcium

homeostasis.
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Caption: The Vitamin D Receptor (VDR) signaling pathway initiated by MC 1046.

Biological Potency of MC 1046
Research indicates that the biological activity of MC 1046 is lower than that of its parent

compound, Calcipotriol. In a study utilizing a growth hormone reporter gene transcriptional

activation system and a VDR assay, the principal metabolites of Calcipotriol, including the 24-

ketone (MC 1046), demonstrated reduced potency.[6] This suggests that the conversion of

Calcipotriol to MC 1046 represents a catabolic deactivation step. This reduced systemic activity

is a desirable characteristic for a topical agent, as it minimizes the risk of side effects related to

calcium metabolism.[7]

Experimental Protocols
Analysis of MC 1046 by Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of Calcipotriol and its impurities,

including MC 1046, in bulk drug substances and pharmaceutical formulations.[4]

Materials and Reagents:
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Water (HPLC grade)

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Tetrahydrofuran (HPLC grade)

Reference standards for Calcipotriol and MC 1046 (Calcipotriol EP Impurity A)

Instrumentation:

HPLC system with a quaternary pump, online degasser, autosampler, and a variable

wavelength detector.

RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

Data acquisition and processing software.

Chromatographic Conditions:

Column Temperature: 50°C

Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The

specific gradient program should be optimized to achieve adequate separation.

Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[4]

Flow Rate: Typically 1.0 mL/min.

Injection Volume: 20 µL.

Procedure:

Standard Preparation: Prepare stock solutions of Calcipotriol and MC 1046 reference

standards in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of

working standard solutions by diluting the stock solutions to the desired concentrations for

calibration.
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Sample Preparation (for Ointment): a. Accurately weigh a quantity of the ointment and

transfer it to a volumetric flask. b. Add a suitable non-polar solvent (e.g., n-Hexane) to

disperse the ointment base and sonicate for complete dispersion. c. Add the diluent, vortex

for several minutes, and then centrifuge to separate the layers. d. Collect the clear lower

layer for injection.

Analysis: Inject the standard and sample solutions into the HPLC system.

Quantification: Identify the peaks based on the retention times of the reference standards.

Calculate the concentration of MC 1046 in the sample by comparing its peak area with the

calibration curve generated from the standard solutions.
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Caption: General workflow for the analysis of MC 1046 by RP-HPLC.

VDR Ligand Binding Assay (Competitive Fluorescence
Polarization)
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This protocol describes a homogenous, non-radioactive assay to determine the binding affinity

of a test compound, such as MC 1046, to the Vitamin D Receptor. It measures the

displacement of a fluorescently labeled VDR ligand (tracer) by the test compound.

Materials and Reagents:

Full-length human VDR.

Fluorescent VDR tracer (e.g., Fluormone™ VDR Red).

VDR Screening Buffer.

Test compound (MC 1046).

Positive control (e.g., Calcitriol).

384-well black polypropylene plates.

Instrumentation:

Microplate reader capable of measuring fluorescence polarization with appropriate excitation

and emission filters (e.g., 535 nm excitation and 590 nm emission).

Procedure:

Reagent Preparation: a. Prepare a solution of the VDR/tracer complex in VDR screening

buffer at the desired final concentrations (e.g., 0.7 nM VDR and 1 nM tracer). b. Prepare a

serial dilution of the test compound (MC 1046) and the positive control in the assay buffer

containing a constant percentage of DMSO (e.g., 1%).

Assay Setup: a. Add the serially diluted test compound or control solutions to the wells of the

384-well plate. b. Add the VDR/tracer complex to all wells. The final volume should be

consistent (e.g., 40 µL/well). c. Include wells with the VDR/tracer complex and DMSO only

(for maximum polarization) and wells with a high concentration of the positive control (for

minimum polarization).

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 2 hours), protected from light.
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Measurement: Measure the fluorescence polarization of each well using the microplate

reader.

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test

compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine

the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent

tracer). c. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-

Prusoff equation, if the Kd of the tracer is known.

Summary
MC 1046 is a key metabolite and impurity of the anti-psoriatic drug Calcipotriol. While it retains

the ability to bind to the Vitamin D Receptor, its biological activity is significantly lower than the

parent compound. The analytical and pharmacological methods described in this guide provide

a framework for the further investigation and quality control of MC 1046 in research and drug

development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: MC 1046 (Calcipotriol
Impurity A)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800415#molecular-weight-of-mc-1046]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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